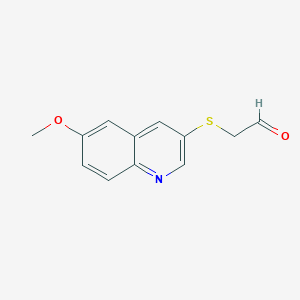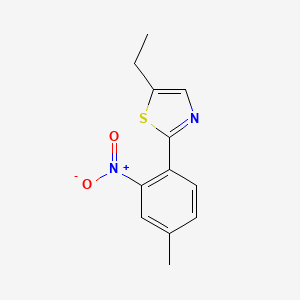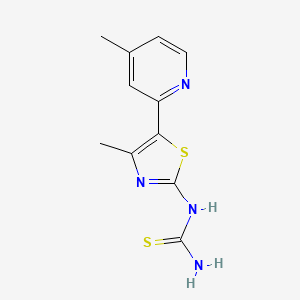![molecular formula C12H10N2O4 B8286841 (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate](/img/structure/B8286841.png)
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate is an organic compound that features a benzo[d][1,3]dioxole ring fused to an imidazole ring, with a carboxylate group attached to the imidazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the imidazole ring: The benzo[d][1,3]dioxole intermediate is then reacted with an imidazole derivative in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a catalyst, such as sulfuric acid, to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Esters or amides, depending on the nucleophile used.
科学的研究の応用
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate is unique due to its combination of a benzo[d][1,3]dioxole ring and an imidazole ring, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C12H10N2O4 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
1,3-benzodioxol-4-ylmethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c15-12(14-5-4-13-7-14)16-6-9-2-1-3-10-11(9)18-8-17-10/h1-5,7H,6,8H2 |
InChIキー |
KRASPCHLNJZAAL-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC=CC(=C2O1)COC(=O)N3C=CN=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}acetamide](/img/structure/B8286771.png)


![8-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B8286790.png)
![N,N''-Bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B8286798.png)







![4-[(4-Methoxybenzyl)oxy]-1,2-benzisoxazol-3-ol](/img/structure/B8286847.png)
![8-Ethyl-10-[4-(3-hydroxypropyl)piperazino]-10,11-dihydrodibenzo[b,f]thiepin](/img/structure/B8286850.png)
